1-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid
Description
1-(1-Methoxypropan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a versatile heterocyclic structure, and a carboxylic acid functional group, making it a subject of interest for researchers.
Properties
IUPAC Name |
1-(1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6(5-14-3)11-4-8(9(12)13)7(2)10-11/h4,6H,5H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCZDXNZJXUXIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C(C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of the Methoxypropan-2-yl Group: The methoxypropan-2-yl group can be introduced via nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters and amides.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Alcohols and Aldehydes: Resulting from reduction reactions.
Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation.
Comparison with Similar Compounds
Pyrazole Derivatives: Other pyrazole derivatives with different substituents on the ring.
Carboxylic Acids: Other carboxylic acids with varying alkyl or aryl groups.
Uniqueness: 1-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of the pyrazole ring and the methoxypropan-2-yl group, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
1-(1-Methoxypropan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential in medicinal chemistry, exhibiting various pharmacological effects such as anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a methoxypropanol group with a pyrazole ring, contributing to its distinct chemical properties. The presence of the carboxylic acid functional group enhances its solubility and reactivity in biological systems.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in the body. This includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown the ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at certain concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives possess antimicrobial properties against various bacterial strains. For example, certain derivatives have been tested against E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth . The presence of specific functional groups enhances their efficacy against these pathogens.
3. Anticancer Activity
Some pyrazole derivatives have been investigated for their anticancer potential. They have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of oncogenic signaling pathways .
Case Studies
Several studies highlight the biological activity of pyrazole derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
